![molecular formula C22H30N2O3 B496136 N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B496136.png)
N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide is a chemical compound with the molecular formula C₂₃H₃₂N₂O₃ It is known for its complex structure, which includes a tert-butyl group, an ethoxy group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetamide Core: The initial step involves the reaction of 2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the phenoxyacetamide core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a nucleophilic substitution reaction, where the phenoxyacetamide core reacts with tert-butylamine under controlled conditions.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or tert-butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide: A similar compound with a phenylethyl group instead of a methylphenyl group.
N-tert-butyl-2-(2-ethoxy-4-{[(4-chlorophenyl)amino]methyl}phenoxy)acetamide: A similar compound with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl, ethoxy, and phenoxyacetamide moieties contributes to its versatility in various chemical reactions and research applications.
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
N-tert-butyl-2-[2-ethoxy-4-[(4-methylanilino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C22H30N2O3/c1-6-26-20-13-17(14-23-18-10-7-16(2)8-11-18)9-12-19(20)27-15-21(25)24-22(3,4)5/h7-13,23H,6,14-15H2,1-5H3,(H,24,25) |
InChI Key |
YQTQBVDLQSLHEV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


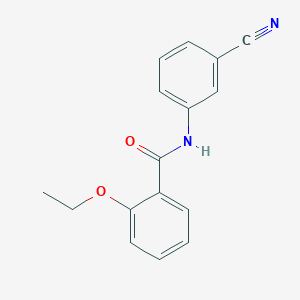
![N-[4-(2-methylpropoxy)phenyl]-2-phenoxyacetamide](/img/structure/B496056.png)

![N-[4-(2-methylpropoxy)phenyl]-2-phenylacetamide](/img/structure/B496059.png)
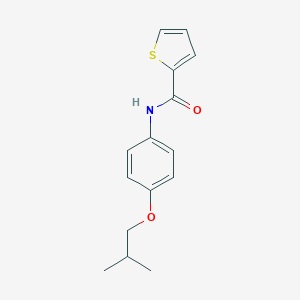
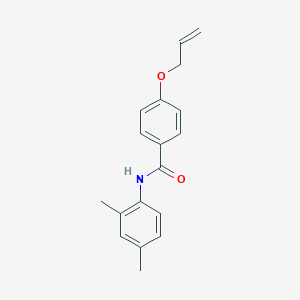
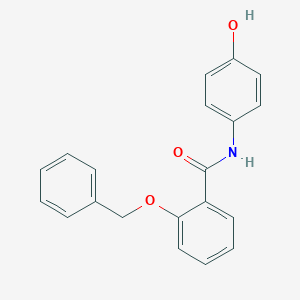
![N-ethyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496066.png)
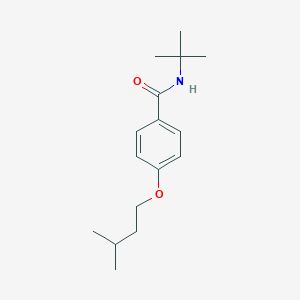
![N-cyclohexyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496068.png)
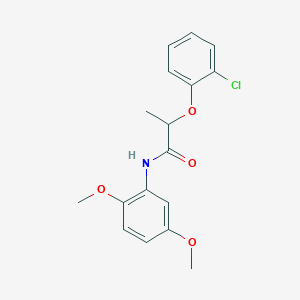
![N-[2-(propylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496074.png)
![N-[2-(tert-butylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496075.png)

